Lipophilicity (LogP) Differentiation Against 4-Nitro-1,2-phenylenediamine
N-(2-Amino-4-nitrophenyl)-N-phenylamine demonstrates a calculated LogP value of 4.098 [1]. This value is approximately 3.2 to 3.8 log units higher than the LogP reported for its close structural analog, 4-nitro-1,2-phenylenediamine (CAS 99-56-9), which ranges from 0.88 to 1.21 depending on the source [2][3]. This substantial difference indicates that the target compound is markedly more lipophilic.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.098 |
| Comparator Or Baseline | 4-nitro-1,2-phenylenediamine (CAS 99-56-9): 0.88 (SIELC) to 1.21 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +3.2 to +3.8 log units |
| Conditions | Calculated physicochemical property |
Why This Matters
Higher lipophilicity influences the compound's suitability for applications requiring greater solubility in organic media or penetration into hydrophobic matrices, such as certain dye formulations or polymeric systems.
- [1] MolBase (yybyy.com). N-(2-氨基-4-硝基苯基)-n-苯胺 4-nitro-1-N-phenylbenzene-1,2-diamine Properties. LogP: 4.098. Accessed April 2026. View Source
- [2] SIELC. 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) LogP value: 0.88. Accessed April 2026. View Source
- [3] ChemSrc. 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) LogP: 1.21. Accessed April 2026. View Source
